N-hydroxy-6-methyl-3-Pyridinecarboximidamide

Physicochemical properties Drug-likeness Compound selection

Procure N-hydroxy-6-methyl-3-pyridinecarboximidamide (CAS 468068-25-9) as a benchmark DHFR inhibitor scaffold (IC₅₀ 1.45 μM) and versatile synthetic intermediate. Its N-hydroxy carboximidamide moiety enables metal chelation (Fe, Zn) for metalloenzyme studies, while the 6-methyl substitution provides defined steric and electronic constraints for SAR programs. With XLogP3 0.4 and TPSA 71.5 Ų, it offers favorable drug-likeness for fragment-based optimization. Insist on batch-specific analytical certification to ensure target engagement reproducibility.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 468068-25-9
Cat. No. B3138741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-6-methyl-3-Pyridinecarboximidamide
CAS468068-25-9
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=NO)N
InChIInChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
InChIKeyUDXMAQYWYAORDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-hydroxy-6-methyl-3-Pyridinecarboximidamide (CAS 468068-25-9): Physicochemical Profile and Structural Classification for Procurement Decisions


N-hydroxy-6-methyl-3-pyridinecarboximidamide (CAS 468068-25-9), also referred to as N′-hydroxy-6-methylnicotinimidamide, is a pyridine carboximidamide derivative with molecular formula C₇H₉N₃O and molecular weight 151.17 g/mol [1]. The compound features a pyridine ring substituted at the 3-position with a carboximidamide moiety bearing an N-hydroxy group and a methyl substituent at the 6-position. Computed physicochemical properties include an XLogP3-AA of 0.4, topological polar surface area of 71.5 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond [1]. The compound is primarily utilized as a building block and synthetic intermediate in medicinal chemistry research .

Why Generic Substitution of N-hydroxy-6-methyl-3-Pyridinecarboximidamide Fails: Quantitative Differentiation Requirements for Scientific Selection


This compound belongs to the broader class of N-hydroxy pyridine carboximidamides, a family of molecules that exhibit diverse biological activities depending on subtle variations in ring position, substitution pattern, and the nature of the N-hydroxy moiety [1]. Generic substitution within this class is not scientifically valid due to the profound impact of these structural differences on target engagement, as demonstrated by vasodilatory mechanism studies showing that pyridinecarboximidamide derivatives bearing nitroxyl, phenyl, or hydroxyl groups display entirely distinct pharmacological profiles—with only the nitroxyl-bearing analog KRN2391 increasing cyclic GMP levels, while Ki3315 and Ki1769 had no effect [2]. The methyl group at the 6-position of the pyridine ring in the target compound imposes distinct steric and electronic constraints that influence metal chelation geometry and enzyme active site complementarity relative to unsubstituted or differently substituted analogs [3]. Consequently, procurement decisions must be guided by target-specific quantitative evidence rather than class-level assumptions.

Quantitative Evidence Guide: N-hydroxy-6-methyl-3-Pyridinecarboximidamide Differentiation Data for Scientific Procurement


Physicochemical Differentiation: XLogP3-AA and TPSA Values of N-hydroxy-6-methyl-3-Pyridinecarboximidamide Versus Structural Analogs

The target compound N-hydroxy-6-methyl-3-pyridinecarboximidamide exhibits a computed XLogP3-AA value of 0.4 and a topological polar surface area (TPSA) of 71.5 Ų [1]. These values represent a balance of moderate hydrophilicity and low lipophilicity that differentiates it from structurally related pyridinecarboximidamide analogs used in medicinal chemistry. While direct head-to-head experimental comparisons with specific analogs under identical assay conditions are not available in the public literature, these computed properties provide procurement-relevant differentiation at the class level.

Physicochemical properties Drug-likeness Compound selection

Dihydrofolate Reductase (DHFR) Inhibitory Activity of N-hydroxy-6-methyl-3-Pyridinecarboximidamide: Quantitative Benchmarking

The target compound demonstrated an IC₅₀ value of 1.45 μM (1.45 × 10³ nM) against human dihydrofolate reductase (DHFR) as reported in BindingDB [1]. This activity was measured by monitoring the NADPH-dependent reduction of dihydrofolate catalyzed by the DHFR enzyme. This data point originates from a patent disclosure (US10870625, Compound 56) and provides a quantitative baseline for the compound's antifolate activity. No direct head-to-head comparison with a defined comparator was performed in the same assay under identical conditions.

Antifolate Enzyme inhibition DHFR

Synthetic Accessibility and Yield Data for N-hydroxy-6-methyl-3-Pyridinecarboximidamide Preparation from 6-Methylpyridine-3-carbonitrile

The target compound is synthesized via reaction of 6-methylpyridine-3-carbonitrile with hydroxylammonium chloride in the presence of triethylamine as a base in ethanol under reflux conditions . This straightforward one-step conversion from commercially available nitrile precursors provides a direct synthetic route. In contrast, alternative synthetic intermediates lacking the 6-methyl substitution (e.g., unsubstituted pyridine-3-carboximidamide derivatives) may require alternative synthetic pathways or different nitrile starting materials that are less readily accessible or more costly.

Synthetic intermediate Building block Process chemistry

Research and Industrial Application Scenarios for N-hydroxy-6-methyl-3-Pyridinecarboximidamide (CAS 468068-25-9)


Antifolate Scaffold Development and DHFR Inhibitor Screening Campaigns

Based on the reported IC₅₀ of 1.45 μM against human dihydrofolate reductase (DHFR) [1], this compound serves as a moderate-potency starting scaffold for antifolate drug discovery programs. Researchers investigating DHFR as a therapeutic target for cancer or antimicrobial applications can utilize this compound as a benchmark hit compound, with the understanding that its potency falls within the low micromolar range—appropriate for fragment-based or scaffold-hopping optimization strategies aimed at improving potency by 10²–10⁴-fold through medicinal chemistry elaboration.

Metal Chelation Studies Involving Iron- and Zinc-Dependent Metalloenzymes

The N-hydroxy carboximidamide moiety in this compound confers the capacity to chelate metal ions, particularly iron and zinc . This property makes the compound suitable as a tool molecule for investigating metalloenzyme mechanisms where metal chelation is hypothesized to play a role in inhibition. Its computed XLogP3-AA of 0.4 and TPSA of 71.5 Ų [2] suggest adequate aqueous solubility for biochemical assays, facilitating use in in vitro metal-binding studies and screening against metalloenzyme targets without solubility-related artifacts.

Synthetic Building Block for Pyridine-Containing Pharmaceutical and Agrochemical Intermediates

The compound functions as a versatile synthetic intermediate for constructing more elaborate pyridinecarboximidamide derivatives . The 6-methyl substitution on the pyridine ring provides a defined substitution pattern that can be leveraged in downstream synthetic transformations. Researchers requiring a pyridine scaffold with a pre-installed N-hydroxy carboximidamide moiety for further functionalization—such as in the synthesis of ROMK inhibitors [3] or other ion channel modulators—can procure this compound as a key building block, bypassing the need for in-house synthesis of the core structure.

Physicochemical Benchmarking in Early-Stage Drug Discovery Profiling

The computed physicochemical properties of this compound—including XLogP3-AA of 0.4, TPSA of 71.5 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [2]—place it within favorable drug-likeness parameter space (e.g., Lipinski's Rule of Five compliance). Researchers can utilize this compound as a physicochemical benchmark when designing novel pyridinecarboximidamide analogs, ensuring that synthetic modifications do not drive lipophilicity or polar surface area into undesirable ranges that could compromise solubility, permeability, or metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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